2-(4-tert-butylanilino)-N-(2-cyano-3-methylbutan-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-tert-butylanilino)-N-(2-cyano-3-methylbutan-2-yl)acetamide is a synthetic organic compound It is characterized by the presence of a tert-butyl group attached to an aniline moiety, a cyano group, and an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-tert-butylanilino)-N-(2-cyano-3-methylbutan-2-yl)acetamide typically involves multiple steps:
Formation of the aniline derivative: The starting material, 4-tert-butylaniline, can be synthesized through the alkylation of aniline with tert-butyl chloride in the presence of a base.
Introduction of the acetamide group: The aniline derivative can then be reacted with acetic anhydride to introduce the acetamide group.
Addition of the cyano group:
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the aniline moiety.
Reduction: Reduction reactions can occur at the cyano group, converting it to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the acetamide group.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Ammonia, primary amines.
Major Products
Oxidation: Formation of nitro or nitroso derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of substituted acetamides.
Scientific Research Applications
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Potential use in the study of enzyme interactions and inhibition.
Medicine: Exploration as a candidate for drug development, particularly for its potential pharmacological properties.
Industry: Use in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-tert-butylanilino)-N-(2-cyano-3-methylbutan-2-yl)acetamide would depend on its specific interactions with biological targets. Typically, such compounds may interact with enzymes or receptors, modulating their activity through binding interactions. The cyano group and acetamide moiety may play crucial roles in these interactions.
Comparison with Similar Compounds
Similar Compounds
N-(4-tert-butylphenyl)acetamide: Lacks the cyano group.
2-(4-tert-butylanilino)acetamide: Lacks the cyano and additional methyl groups.
N-(2-cyano-3-methylbutan-2-yl)acetamide: Lacks the aniline moiety.
Uniqueness
2-(4-tert-butylanilino)-N-(2-cyano-3-methylbutan-2-yl)acetamide is unique due to the combination of its functional groups, which may confer distinct chemical and biological properties compared to its analogs.
Biological Activity
2-(4-tert-butylanilino)-N-(2-cyano-3-methylbutan-2-yl)acetamide is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and therapeutic implications, supported by relevant case studies and research findings.
Chemical Structure and Properties
The molecular formula of this compound is C16H22N2O, with a molecular weight of approximately 270.36 g/mol. The compound features a tert-butyl group, an aniline moiety, and a cyano group, which contribute to its unique biological profile.
Synthesis
The synthesis of this compound typically involves the reaction of 4-tert-butylaniline with acetic anhydride in the presence of a suitable catalyst. The introduction of the cyano group can be achieved through nucleophilic substitution reactions using appropriate reagents.
Anticancer Activity
Research indicates that compounds with similar structural features exhibit significant anticancer properties. For instance, studies have shown that acetamides can induce apoptosis in cancer cell lines through mechanisms such as caspase activation and modulation of DNA synthesis pathways .
Table 1: Anticancer Activity of Related Compounds
Anti-inflammatory Properties
In addition to anticancer activity, certain derivatives of acetamides have demonstrated anti-inflammatory effects. These compounds can inhibit the production of pro-inflammatory cytokines and modulate signaling pathways involved in inflammation .
Case Studies
- Study on Apoptotic Pathways : A study evaluated the apoptotic effects of various acetamide derivatives on human lung cancer cells (A549). The results indicated that compounds similar to this compound significantly increased caspase-3 activity, suggesting a potent mechanism for inducing apoptosis .
- Inflammation Model : In a model of acute inflammation, related acetamides were tested for their ability to reduce edema in rats. The results showed a marked reduction in paw swelling, indicating potential therapeutic use in inflammatory conditions .
Properties
IUPAC Name |
2-(4-tert-butylanilino)-N-(2-cyano-3-methylbutan-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O/c1-13(2)18(6,12-19)21-16(22)11-20-15-9-7-14(8-10-15)17(3,4)5/h7-10,13,20H,11H2,1-6H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDVRXBQTMBCXSZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)(C#N)NC(=O)CNC1=CC=C(C=C1)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.